molecular formula C18H22N4O3 B10998032 N-{2-[(furan-2-ylmethyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide

N-{2-[(furan-2-ylmethyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide

Cat. No.: B10998032
M. Wt: 342.4 g/mol
InChI Key: ZXRAFMUDQGXRJQ-UHFFFAOYSA-N
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Description

N-{2-[(furan-2-ylmethyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide is a synthetic piperazine-carboxamide derivative characterized by a furan-2-ylmethyl substituent on the ethylamino backbone. Its core structure comprises a 4-phenylpiperazine moiety linked via a carboxamide group to an ethyl chain bearing a furan-2-ylmethyl amino group.

Properties

Molecular Formula

C18H22N4O3

Molecular Weight

342.4 g/mol

IUPAC Name

N-[2-(furan-2-ylmethylamino)-2-oxoethyl]-4-phenylpiperazine-1-carboxamide

InChI

InChI=1S/C18H22N4O3/c23-17(19-13-16-7-4-12-25-16)14-20-18(24)22-10-8-21(9-11-22)15-5-2-1-3-6-15/h1-7,12H,8-11,13-14H2,(H,19,23)(H,20,24)

InChI Key

ZXRAFMUDQGXRJQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)NCC(=O)NCC3=CC=CO3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(furan-2-ylmethyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide involves multiple steps. One common method includes the reaction of 2-furoic acid with furfurylamine to produce N-(furan-2-ylmethyl)furan-2-carboxamide. This intermediate is then reacted with 4-phenylpiperazine under specific conditions to yield the final compound. The reactions are typically carried out in a microwave reactor using effective coupling reagents such as DMT/NMM/TsO− or EDC .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of microwave-assisted synthesis can be advantageous due to its efficiency and ability to produce high yields under mild conditions. The optimization of reaction time, solvent, and substrate amounts is crucial for industrial-scale production .

Chemical Reactions Analysis

Types of Reactions

N-{2-[(furan-2-ylmethyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. The conditions vary depending on the desired reaction and product .

Major Products

The major products formed from these reactions include furan-2-carboxylic acid derivatives, alcohols, amines, and substituted furan compounds .

Scientific Research Applications

N-{2-[(furan-2-ylmethyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[(furan-2-ylmethyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor, binding to the active site of the enzyme and preventing its normal function. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural homology with piperazine-carboxamide derivatives modified at the aryl, alkyl, or heterocyclic substituents. Key comparisons are outlined below:

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituents/R-Groups Melting Point (°C) Yield (%) Notable Properties/Activities
N-{2-[(furan-2-ylmethyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide Furan-2-ylmethyl Not reported Not reported Structural focus on heteroaromatic furan
A2 () 3-Fluorophenyl 189.5–192.1 52.2 Similar NMR profile to unsubstituted analogs
A6 () 4-Chlorophenyl 189.8–191.4 48.1 Enhanced lipophilicity vs. fluoro analogs
N-(2-{[2-(3-fluorophenyl)ethyl]amino}-2-oxoethyl)-4-phenylpiperazine-1-carboxamide () 3-Fluorophenyl ethyl Not reported Not reported Bioactivity data lacking; structural similarity to antiviral candidates
N-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide () Pyrimidin-2-yl, trifluoromethylphenyl Not reported Not reported Potential kinase inhibition due to pyrimidine
Compound 54 () 2-Fluoro-3-oxobenzooxazine Not reported 60 Anticancer activity inferred from SAR studies
Compound 5b () 4-Chlorophenyl, cyclohexyl Not reported Not reported Antibacterial (MIC = 25 mg/mL vs. S. aureus)

Key Structural and Functional Insights

Substituent Effects on Physicochemical Properties: Electron-Withdrawing Groups (EWGs): Chloro (A6) and fluoro (A2, A3) substituents increase lipophilicity and may enhance membrane permeability compared to the furan-2-ylmethyl group, which introduces a heteroaromatic ring with moderate polarity .

Biological Activity Trends: Antimicrobial Potency: Chlorophenyl derivatives (e.g., A6, compound 5b) exhibit enhanced antibacterial activity, likely due to increased hydrophobicity and target binding . Anticancer Potential: Piperazine-carboxamides with fused heterocycles (e.g., benzooxazinones in ) show moderate anticancer activity, suggesting the furan-2-ylmethyl analog may require additional optimization for therapeutic relevance .

Synthetic Accessibility :

  • The target compound’s furan-2-ylmethyl group may be synthesized via reductive amination (similar to ), though yields and purity depend on reaction conditions .

Biological Activity

N-{2-[(furan-2-ylmethyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide is a compound of increasing interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The compound's chemical structure can be summarized as follows:

  • Molecular Formula : C26H30N2O
  • Molecular Weight : 398.54 g/mol
  • IUPAC Name : this compound

The biological activity of this compound primarily involves its interaction with monoamine oxidases (MAOs), particularly MAO-B.

Inhibition Profile

Recent studies have shown that this compound acts as a selective inhibitor of human MAO-B with an IC50 value of 5.16 ± 0.86 μM, demonstrating a significant selectivity over MAO-A. The inhibition of MAO-B is crucial as it plays a role in the metabolism of neurotransmitters such as dopamine, which is relevant for conditions like Parkinson's disease and depression .

Synaptic Transmission and Cognitive Enhancement

In vivo studies have indicated that the compound enhances synaptic transmission in the dentate gyrus of the hippocampus, contributing to improved long-term potentiation (LTP). This suggests potential cognitive-enhancing properties, making it a candidate for further investigation in neurodegenerative diseases .

ADMET Properties

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties were evaluated to determine the drug-likeness of the compound. The results indicated favorable profiles, suggesting good oral bioavailability and low toxicity .

Case Studies and Experimental Findings

Several experimental findings contribute to understanding the biological activity of this compound:

  • Enhancement of Synaptic Activity : Administration of this compound significantly increased basic synaptic transmission in animal models without inducing hyperexcitability .
  • Comparison with Other MAO Inhibitors : In comparative studies, this compound has been shown to be more potent than traditional reversible MAO-A inhibitors like moclobemide but less potent than selective irreversible inhibitors like l-deprenyl .
  • Potential Therapeutic Applications : Given its neuroprotective effects and ability to enhance cognitive function, there is potential for this compound in treating Alzheimer's disease and other cognitive disorders.

Data Tables

PropertyValue
Molecular FormulaC26H30N2O
Molecular Weight398.54 g/mol
IC50 (MAO-B Inhibition)5.16 ± 0.86 μM
Selectivity Ratio (MAO-A/MAO-B)>19
ADMET ProfileFavorable

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